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molecular formula Sc B1222775 Scandium CAS No. 7440-20-2

Scandium

Cat. No. B1222775
M. Wt: 44.95591 g/mol
InChI Key: SIXSYDAISGFNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871668B2

Procedure details

Water (0.25 ml) was added to the silica gel supporting scandium produced in Example 1 (75 mg), and while stirring, benzaldehyde (0.125 mmol) and o-anisidine (0.125 mmol) and 1-cyclohexenyloxytrimethylsilane (0.25 mmol) were continuously added. The mixture was stirred at room temperature for 24 hours. The mixture was extracted four times by a decantation method using a mixture of ethyl acetate-hexane (1:1), the solvent was distilled off under reduced pressure, and then the residue was purified by silica gel thin layer chromatography, to obtain the target product, 2-(phenyl-N-(2-methoxyphenyl)aminomethyl)cyclohexanone at a syn/anti ratio of 53/47. Yield 92%.
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[C:12]([NH2:17])=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:18]1([O:24][Si](C)(C)C)[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1>[Sc].O>[C:2]1([CH:1]([NH:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH3:9])[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][C:18]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.125 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.125 mmol
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
0.25 mmol
Type
reactant
Smiles
C1(=CCCCC1)O[Si](C)(C)C
Step Two
Name
Quantity
75 mg
Type
catalyst
Smiles
[Sc]
Step Three
Name
Quantity
0.25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times by a decantation method
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate-hexane (1:1)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel thin layer chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1C(CCCC1)=O)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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